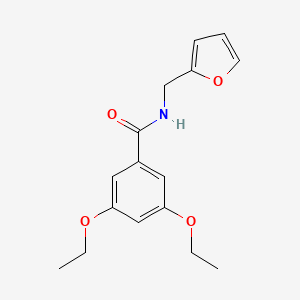
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime, also known as PHPO, is a chemical compound that has gained attention due to its potential applications in various scientific research fields. PHPO is a derivative of pyrrole, a five-membered aromatic ring compound, and is characterized by the presence of a hydroxyl group and an oxime functional group.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. In addition, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been reported to inhibit the activity of enzymes involved in ROS production, such as xanthine oxidase and NADPH oxidase, leading to a decrease in oxidative stress.
Biochemical and physiological effects:
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in oxidative stress, and modulate the expression of genes involved in cell cycle regulation and DNA damage response. In vivo studies have demonstrated that 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can inhibit tumor growth and metastasis in animal models, as well as reduce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has several advantages for use in lab experiments, including its relatively simple synthesis method, high purity, and potential applications in various research fields. However, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime also has some limitations, such as its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime, including the development of novel 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime derivatives with improved efficacy and reduced toxicity, the investigation of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime's potential as a therapeutic agent for various diseases, and the exploration of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime's applications in materials science. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime and to identify potential side effects and drug interactions. Overall, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime shows promise as a versatile compound with potential applications in various scientific research fields.
Synthesemethoden
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime can be synthesized through a multistep process involving the reaction of 4-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydroxylamine hydrochloride to form the oxime functional group. The final product is obtained through purification and isolation steps. This synthesis method has been reported in various research articles and has been optimized to yield high purity 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been investigated for its potential as an antitumor agent due to its ability to induce cell death in cancer cells. In biochemistry, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been studied for its ability to inhibit the activity of enzymes involved in oxidative stress, which is implicated in various diseases. In materials science, 1-(4-hydroxyphenyl)-1H-pyrrole-2-carbaldehyde oxime has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-[2-(hydroxyiminomethyl)pyrrol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-5-3-9(4-6-11)13-7-1-2-10(13)8-12-15/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHLWPXVJSBWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5738272.png)
![2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5738278.png)


![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)
![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)